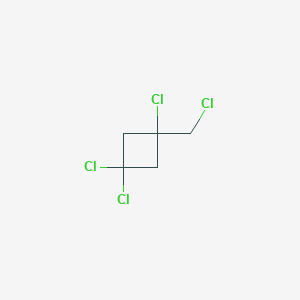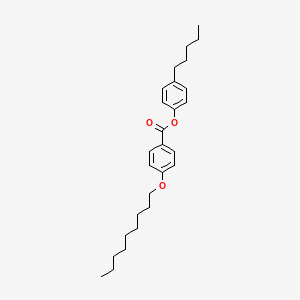
4-Pentylphenyl 4-(nonyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentylphenyl 4-(nonyloxy)benzoate is an organic compound known for its unique chemical structure and properties. It belongs to the class of liquid crystals, which are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly notable for its applications in the field of optoelectronics, especially in liquid crystal displays (LCDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(nonyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
4-Pentylphenyl 4-(nonyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the manufacture of LCDs and other optoelectronic devices due to its excellent electro-optical properties.
Mécanisme D'action
The mechanism of action of 4-Pentylphenyl 4-(nonyloxy)benzoate in its applications is primarily based on its liquid crystalline nature. The compound aligns itself in a specific orientation under the influence of an electric field, which is a key property exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involve the reorientation of the liquid crystal molecules in response to external stimuli.
Comparaison Avec Des Composés Similaires
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Pentylphenyl 4-pentylbenzoate
- 4-(nonyloxy)benzoic acid
Comparison: 4-Pentylphenyl 4-(nonyloxy)benzoate is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to 4-Pentylphenyl 4-(octyloxy)benzoate, it has a longer nonyloxy chain, which can affect its melting point and phase transition temperatures. This makes it particularly suitable for specific optoelectronic applications where precise control of these properties is required.
Propriétés
Numéro CAS |
113518-78-8 |
|---|---|
Formule moléculaire |
C27H38O3 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(4-pentylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-20-16-24(17-21-25)27(28)30-26-18-14-23(15-19-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clé InChI |
AHARXOUOWQCSRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


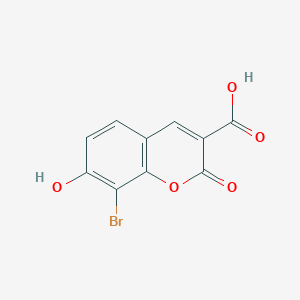
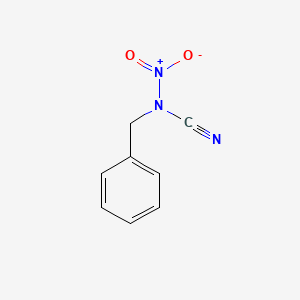
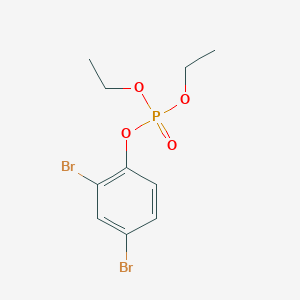
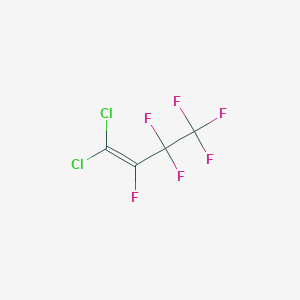

![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
phosphanium bromide](/img/structure/B14307084.png)


![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)

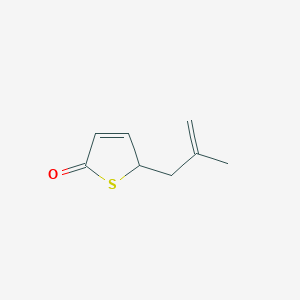
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
